1,3-Selenazolidine-4-carboxylic acid

Selenium Prodrug Glutathione Peroxidase Cancer Chemoprevention

Unlike 2-substituted selenazolidine analogs that induce broad hepatic enzyme changes, SCA delivers selective selenium with 5.9-fold GPx induction and no off-target gene regulation. Its stable ring structure serves as a proline surrogate in Fmoc/tBu SPPS, enabling selenium incorporation into peptides—a key advantage over labile selenocysteine. Ideal for chemoprevention, peptide drug discovery, and analytical method validation. Request a quote for batch-specific purity and global shipping.

Molecular Formula C4H7NO2Se
Molecular Weight 180.07 g/mol
CAS No. 63578-00-7
Cat. No. B1227551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Selenazolidine-4-carboxylic acid
CAS63578-00-7
SynonymsL-SCA amino acid
selenaproline
selenazolidine-4-carboxylic acid
Molecular FormulaC4H7NO2Se
Molecular Weight180.07 g/mol
Structural Identifiers
SMILESC1C(NC[Se]1)C(=O)O
InChIInChI=1S/C4H7NO2Se/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)
InChIKeyYHGJNWDLRQSNAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Selenazolidine-4-carboxylic acid (CAS 63578-00-7) Procurement Guide: Product Class and Sourcing Baseline


1,3-Selenazolidine-4-carboxylic acid, also designated selenaproline or L-SCA, is a selenium-containing heterocyclic amino acid (molecular formula C₄H₇NO₂Se; molecular weight 180.06 g/mol) . It is structurally characterized by a five-membered selenazolidine ring, wherein selenium replaces the γ-methylene carbon of proline [1]. This compound is principally recognized as a prodrug of L-selenocysteine, developed to provide a stable, non-toxic delivery vehicle for biologically available selenium [2].

Why Generic Substitution of 1,3-Selenazolidine-4-carboxylic acid Is Not Supported by Comparative Evidence


In-class selenium compounds and simple selenocysteine prodrugs cannot be freely interchanged with 1,3-selenazolidine-4-carboxylic acid (SCA) due to critical differences in their biochemical activation profiles, enzyme induction specificity, and synthetic utility. Comparative studies demonstrate that even closely related 2-substituted selenazolidine derivatives exhibit markedly divergent patterns of chemoprotective gene induction [1]. Furthermore, SCA provides a chemically stable ring-constrained structure that distinguishes it from linear selenocysteine and selenomethionine, enabling unique applications as a proline surrogate in solid-phase peptide synthesis—a role for which other organoselenium compounds are not suitable [2]. The following quantitative evidence substantiates these differentiation points.

1,3-Selenazolidine-4-carboxylic acid: Quantified Differentiation Evidence Versus Analogs and In-Class Candidates


Superior Glutathione Peroxidase (GPx) Induction in V79 Cells Compared to L-Selenocystine

In a direct comparative study of selenium delivery agents in V79 cells, L-selenazolidine-4-carboxylic acid (L-SCA) at 100 µM induced a 5.9-fold increase in glutathione peroxidase (GPx) activity, which was significantly higher than the 4.2-fold increase produced by 30 µM L-selenocystine [1]. This establishes L-SCA as a more potent GPx inducer on a per-concentration basis among the tested selenocysteine prodrugs.

Selenium Prodrug Glutathione Peroxidase Cancer Chemoprevention In Vitro Enzyme Induction

Absence of Acute Transcriptional Effects on Hepatic Chemoprotective Enzymes Compared to 2-Substituted Selenazolidines

In an acute in vivo study in mice, unsubstituted selenazolidine-4(R)-carboxylic acid (SCA) did not significantly alter the transcription of any of the tested hepatic chemoprotective enzymes, a profile identical to L-selenocystine. In stark contrast, 2-substituted derivatives like 2-butyl SCA (BSCA) and 2-phenyl SCA (PhSCA) induced multiple gene transcripts including glutathione transferases (Gsts), UDP-glucuronosyltransferases (Ugts), thioredoxin reductase (Tr), and GPx [1]. This indicates that SCA itself does not trigger acute transcriptional stress or detoxification enzyme induction, whereas substituted analogs elicit broad and varied gene expression changes.

Transcriptomics Chemoprotective Enzymes Hepatotoxicity In Vivo Gene Regulation

Comparable Peptide Pharmacological Properties and Stability as a Proline Surrogate

1,3-Selenazolidine-4-carboxylic acid (Sez) was evaluated as a proline surrogate in peptide synthesis. A vasopressin receptor-1A antagonist analog where proline was replaced with Sez exhibited similar pharmacological properties and endopeptidase stabilities to the native proline-containing peptide [1]. The Sez residue was successfully incorporated via standard Fmoc/tBu solid-phase peptide synthesis (SPPS) using a dipeptide building block approach [1]. This differentiates Sez from selenocysteine and selenomethionine, which present significant challenges in SPPS due to their chemical lability and complex orthogonal protection requirements.

Peptide Synthesis Proline Analog Solid-Phase Peptide Synthesis Vasopressin Antagonist

Chromatographic Behavior Distinct from Thiazolidine-4-carboxylic Acid

A foundational study on the synthesis and chromatographic properties of DL-selenazolidine-4-carboxylic acid reported its behavior in paper and ion-exchange chromatography in direct comparison with its sulfur analog, thiazolidine-4-carboxylic acid [1]. The distinct retention characteristics of the selenazolidine ring versus the thiazolidine ring provide a basis for analytical differentiation and purity assessment. The study also notes the synthesis starting from DL-selenocystine and formaldehyde, establishing a reproducible synthetic route [1].

Ion-Exchange Chromatography Analytical Chemistry Selenium-Sulfur Differentiation Quality Control

1,3-Selenazolidine-4-carboxylic acid: Evidence-Driven Application Scenarios for Research and Industrial Procurement


Preclinical Cancer Chemoprevention Studies Requiring Controlled Selenium Delivery

Investigators conducting in vivo or in vitro cancer chemoprevention studies should consider 1,3-selenazolidine-4-carboxylic acid (SCA) as a selenium prodrug of choice. Its 5.9-fold induction of glutathione peroxidase (GPx) in V79 cells [1] and its ability to increase selenium levels in blood and tissues in mice [2] demonstrate its efficacy as a bioavailable selenium source. Critically, SCA does not induce broad transcriptional changes in hepatic chemoprotective enzymes following acute administration, unlike its 2-substituted analogs [3]. This profile allows for the study of selenium's effects with minimized confounding variables from off-target gene regulation, making it an ideal tool for isolating selenium-specific mechanisms in chemoprevention.

Synthesis of Selenium-Containing Peptides via Standard Solid-Phase Protocols

Peptide chemists seeking to incorporate a stable, synthetically tractable selenium atom into peptide sequences should procure Fmoc- or Boc-protected selenazolidine (Sez) derivatives. As a proline surrogate, Sez can be integrated into peptides using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methods, unlike the more labile selenocysteine and selenomethionine [4]. The resulting Sez-containing peptides maintain comparable pharmacological properties and stability to their proline counterparts [4]. This enables the creation of novel peptide ligands containing a selenium probe for advanced NMR and mass spectrometry structural studies, opening avenues in peptide drug discovery and chemical biology that are not readily accessible with other organoselenium amino acids.

Analytical Method Development and Quality Control for Selenium-Containing Heterocycles

Analytical laboratories developing purity assays or quality control protocols for selenium-containing compounds can utilize the established chromatographic properties of 1,3-selenazolidine-4-carboxylic acid. The documented differential behavior of this compound in ion-exchange and paper chromatography compared to its sulfur analog, thiazolidine-4-carboxylic acid [5], provides a validated reference point for method development. This is particularly relevant for procurement specialists who require verified analytical methods to confirm the identity and purity of incoming batches, ensuring that the selenazolidine material is not contaminated with or misidentified as its sulfur-containing counterpart.

Studies on Aminoacyl-tRNA Synthetase Specificity and Protein Synthesis Inhibition

Investigators examining the fidelity of the translational machinery should consider selenaproline (SCA) for its well-characterized role as a proline analog that competitively inhibits proline activation. Selenaproline is activated by and transferred to tRNAᴾʳᵒ by both Escherichia coli and rat liver aminoacyl-tRNA synthetases in competition with proline, and it inhibits polypeptide synthesizing systems [6]. This specific, quantifiable interaction makes it a valuable tool for probing the substrate specificity of prolyl-tRNA synthetases and for studying the mechanisms of non-canonical amino acid incorporation into proteins, applications where other selenium compounds do not exhibit this targeted enzymatic recognition.

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